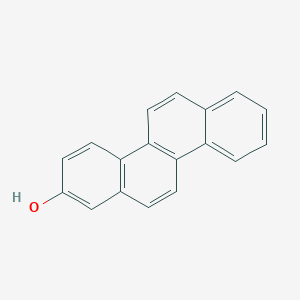

2-Hydroxychrysene

Description

Structure

3D Structure

Properties

IUPAC Name |

chrysen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBSTIBFPNNSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216167 | |

| Record name | 2-Chrysenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65945-06-4 | |

| Record name | 2-Hydroxychrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65945-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxychrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065945064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chrysenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS52CTZ6Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Transformations of 2 Hydroxychrysene

Chemical Synthesis Methodologies

The synthesis of 2-hydroxychrysene can be accomplished through various chemical strategies, ranging from the direct modification of the chrysene (B1668918) backbone to more complex multi-step routes involving ring construction. These methods are crucial for obtaining pure samples for research and reference standards.

Oxidation of Chrysene with Catalysts

Direct oxidation of chrysene is one method to introduce a hydroxyl group. This process can be performed using strong oxidizing agents. For instance, the oxidation of chrysene can be achieved with potassium permanganate (B83412) in the presence of a suitable catalyst to yield hydroxylated derivatives. smolecule.com The vapor-phase oxidation of chrysene using air over a vanadium pentoxide catalyst has also been reported, though this can lead to more extensive degradation of the aromatic system, yielding products like phthalic anhydride. govinfo.gov Fungal systems and their enzymes, such as laccase from Polyporus sp. S133, have also been shown to oxidize chrysene, with the addition of mediators like 1-hydroxybenzotriazole (B26582) (HBT) enhancing the reaction.

Hydrogenation Followed by Oxidation of Chrysene

A multi-step approach to synthesizing this compound involves an initial hydrogenation of the parent chrysene molecule, followed by an oxidation step. Chrysene can be hydrogenated using metal catalysts such as palladium or platinum in a basic solvent. smolecule.com The resulting hydrogenated intermediate is then subjected to oxidation with a strong oxidizing agent, like potassium permanganate, to introduce the hydroxyl group and re-aromatize the ring system. smolecule.com

Photochemical Routes for Hydroxylated Chrysene Formation

Photochemical methods provide an effective route for the synthesis of various chrysenols, including this compound. tandfonline.comresearchgate.net This strategy typically involves the photochemical ring closure of a precursor molecule. A general procedure involves the Wittig reaction between a naphthaldehyde and a methoxy-substituted benzylphosphonium salt to form a [(methoxyphenyl)vinyl]naphthalene intermediate. researchgate.net This stilbene-like precursor then undergoes photochemical cyclization upon exposure to UV light to form the corresponding methoxychrysene. tandfonline.comresearchgate.net Subsequent deprotection (demethylation) of the methoxy (B1213986) group, often using a reagent like boron tribromide, yields the final chrysenol product. rsc.orgrsc.org This photochemical approach is advantageous for producing specific, pure isomers in high yields. tandfonline.comresearchgate.net

| Precursor | Product | Yield | Reference |

| 1-[2-(3-methoxyphenyl)-vinyl]-naphthalene | 2-Methoxychrysene (B1626182) | 42% | researchgate.net |

| 2-Methoxychrysene | This compound | 90-98% | rsc.orgrsc.org |

Suzuki Cross-Coupling Reaction for Phenolic Chrysene Derivative Synthesis

The Suzuki cross-coupling reaction offers a highly efficient and abbreviated pathway to phenolic derivatives of chrysene. rsc.orgrsc.org This method involves the palladium-catalyzed reaction between a naphthaleneboronic acid and an appropriately substituted aryl halide to construct the 2-phenylnaphthalene (B165426) framework, which is a direct precursor to the chrysene ring system. rsc.org

For the synthesis of this compound, the process can start with the Suzuki coupling of naphthalene-2-boronic acid with an aryl halide like methyl 2-bromophenylacetate to form a key intermediate. rsc.orgrsc.org This intermediate is then modified and cyclized using an acid such as methanesulfonic acid to generate 2-methoxychrysene with high regioselectivity. rsc.orgrsc.org The final step is the demethylation of 2-methoxychrysene with boron tribromide to afford this compound in excellent yield. rsc.orgrsc.org This approach is valued for its versatility in creating various substituted chrysenes. rsc.org

Table of Suzuki Cross-Coupling Reaction Components

| Naphthalene Component | Aryl Halide Component | Intermediate Product | Final Product |

|---|---|---|---|

| Naphthalene-2-boronic acid | Methyl 2-bromophenylacetate | Methyl 2-(2-naphthyl)phenylacetate | This compound |

Synthesis of Dihydroxychrysene Isomers (e.g., 2,8-Dihydroxychrysene)

The synthesis of dihydroxychrysene isomers, such as 2,8-dihydroxychrysene, can also be achieved. Fungi like Cunninghamella elegans are known to metabolize chrysene, producing sulfate (B86663) conjugates of both this compound and 2,8-dihydroxychrysene as major metabolites. cdnsciencepub.comasm.org Chemical synthesis routes for dihydroxy derivatives have also been developed. researchgate.net These methods often parallel the strategies used for monosubstituted chrysenes, such as employing precursors with multiple hydroxyl or methoxy groups in reactions like the Suzuki cross-coupling. rsc.org

Derivatization and Metabolic Precursors

This compound is a hydroxylated metabolite of the parent polycyclic aromatic hydrocarbon (PAH), chrysene. cymitquimica.comescholarship.org In biological systems, chrysene is metabolized by organisms, including the fungus Cunninghamella elegans and via rat liver microsomes, to form hydroxylated derivatives. cdnsciencepub.comasm.orgnih.govoup.com The formation of this compound is a key step in the metabolic pathway of chrysene. cdnsciencepub.com Further metabolism can occur, for example, the fungus C. elegans has been shown to form sulfate conjugates of this compound. cdnsciencepub.comasm.org

For analytical purposes, this compound can be chemically derivatized. Derivatization is often necessary to improve the volatility and thermal stability of the compound for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). oregonstate.edu A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which reacts with the hydroxyl group to form a more stable tert-butyldimethylsilyl (TBDMS) ether. oregonstate.eduresearchgate.net This process allows for sensitive and accurate quantification in complex biological and environmental samples. nih.govresearchgate.net

Precursors in the chemical synthesis of this compound include several key intermediates. 2-Methoxychrysene is a direct precursor, which is demethylated to yield the final product. rsc.orglookchem.com The synthesis of 2-methoxychrysene itself can proceed through intermediates such as [(3-methoxyphenyl)vinyl]naphthalene in photochemical routes or 2-(2-naphthyl)phenyl-based structures in Suzuki coupling reactions. researchgate.netrsc.org (3-Methoxybenzyl)(triphenyl)phosphonium Chloride is an example of a reagent used to create such precursors. cymitquimica.com

Conversion to Dihydrodiol and Diol Epoxide Metabolites

This compound is not an end-product of metabolism but rather serves as a precursor for further transformation into dihydrodiol and diol epoxide metabolites. rsc.orgrsc.org These subsequent metabolites are implicated in the biological activities of PAHs. The metabolic activation of PAHs is a critical area of study, as metabolites like dihydrodiol epoxides are often the ultimate carcinogenic forms of the parent compounds. researchgate.net

Research using Japanese medaka (Oryzias latipes) embryos has provided insight into the metabolic fate of this compound. acs.org In these studies, 2-OHCHR is metabolized into several products, with a significant pathway involving its conversion to a catechol, chrysene-1,2-diol. acs.org This conversion is mediated by cytochrome P450 (CYP) enzymes; the use of a CYP inhibitor, ketoconazole (B1673606), was found to significantly reduce the formation of chrysene-1,2-diol. acs.org This catechol is a type of dihydrodiol metabolite.

Further studies on chrysene derivatives indicate that dihydrodiols like chrysene-1,2-diol are precursors to diol epoxides. aacrjournals.org While 2-OHCHR itself is a phenolic metabolite, its conversion to chrysene-1,2-diol places it on the pathway toward the formation of highly reactive diol epoxides. rsc.orgrsc.org The metabolic conversion of 2-OHCHR also yields sulfate and glucuronide conjugates, which are typically involved in detoxification and elimination processes. acs.orgnih.gov

| Parent Compound | Metabolite | Metabolite Type | Mediating Enzyme (where known) |

|---|---|---|---|

| This compound | Chrysene-1,2-diol | Catechol (Dihydrodiol) | Cytochrome P450 (CYP) |

| This compound | Chrysene-2-sulfate | Sulfate Conjugate | Sulfotransferase (SULT) |

| This compound | Chrysene-2-O-glucuronide | Glucuronide Conjugate | UDP-glucuronosyltransferase (UGT) |

Reactivity with Radical Species

The chemical transformations of this compound can also lead to the formation of reactive radical species. Radicals are atoms or molecules with an unpaired electron, making them highly reactive. numberanalytics.comlibretexts.org The generation of such species is a key mechanism behind the oxidative damage caused by some PAH metabolites. researchgate.net

A theoretical metabolic pathway for this compound illustrates its potential to form radicals. nih.gov Following the initial conversion to chrysene-1,2-diol (catechol), this metabolite can be oxidized to chrysene-1,2-quinone. This quinone can then undergo a one-electron reduction to form a chrysene-1,2-semiquinone radical. nih.gov The generation of the catechol precursor to this radical has been linked to increased production of reactive oxygen species (ROS) and oxidative stress in biological models. researchgate.net This reactivity with radical species is a critical aspect of its chemical profile, distinct from its conversion to diol epoxides.

| Step | Reactant | Product | Transformation |

|---|---|---|---|

| 1 | This compound | Chrysene-1,2-diol (Catechol) | CYP-mediated hydroxylation |

| 2 | Chrysene-1,2-diol | Chrysene-1,2-quinone | Oxidation |

| 3 | Chrysene-1,2-quinone | Chrysene-1,2-semiquinone radical | One-electron reduction |

Environmental Occurrence and Formation Pathways of 2 Hydroxychrysene

Presence in Contaminated Environments

2-Hydroxychrysene has been identified in various environmental matrices, indicating its formation from the parent compound, chrysene (B1668918). Its presence is often associated with areas contaminated with PAHs from sources such as oil spills, industrial activities, and combustion processes. smolecule.comresearchgate.netescholarship.orgontosight.ai For instance, it can be found in polluted air, water, and soil. ontosight.ai The detection of this compound and other hydroxylated PAHs (OH-PAHs) in environmental samples confirms that transformation processes of PAHs are actively occurring. acs.org

A study on the Wu Yi San oil spill in Korea involved the monitoring of oil contamination in oysters, highlighting the potential for PAH and their derivatives to enter the food chain. researchgate.net The polar nature of oxy-PAHs like this compound increases their mobility in the environment compared to their parent PAHs, enhancing the risk of exposure to living organisms. researchgate.netescholarship.org

Formation through Photochemical Oxidation of Chrysene

One of the primary pathways for the formation of this compound in the environment is through the photochemical oxidation of chrysene. smolecule.comresearchgate.netescholarship.orgacs.orgnih.gov This process occurs when chrysene, present in environments like oil-contaminated water, is exposed to sunlight. smolecule.comresearchgate.net The energy from the light, in the presence of oxygen, initiates chemical reactions that lead to the hydroxylation of the chrysene molecule, forming this compound among other oxygenated products. smolecule.comijiset.com

Studies have shown that the photodegradation of chrysene can be a complex process, with the rate influenced by various factors. ijiset.comacs.orgresearchgate.netaloki.hu For example, the presence of other compounds in an oil mixture can mediate the photoreaction. acs.orgresearchgate.net The formation of hydroxylated derivatives like this compound is a significant step in the environmental weathering of chrysene. smolecule.comresearchgate.netescholarship.org

Microbial Transformation of Chrysene

Microbial activity is another significant pathway for the transformation of chrysene into this compound. smolecule.comresearchgate.netnih.gov Various microorganisms, including bacteria and fungi, have the metabolic capability to degrade PAHs. nih.govpjoes.comfrontiersin.orgoup.com In the case of chrysene, certain fungi, such as Cunninghamella elegans, have been shown to metabolize it into hydroxylated products. cdnsciencepub.comasm.orgresearchgate.net

The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. frontiersin.orgoup.com Fungi, on the other hand, often utilize cytochrome P450 monooxygenase enzymes to carry out a similar initial oxidation. frontiersin.orgasm.org Specifically, Cunninghamella elegans has been observed to transform chrysene into sulfate (B86663) conjugates of this compound and 2,8-dihydroxychrysene. cdnsciencepub.comasm.org This biotransformation is considered a detoxification step, as the resulting products are generally less toxic than the parent compound. cdnsciencepub.com

The degradation of chrysene by microorganisms is a key process in the bioremediation of PAH-contaminated sites. nih.govpjoes.com

Utility as a Marker for Polycyclic Aromatic Hydrocarbon Contamination

The presence of this compound and other hydroxylated PAHs in environmental samples and biological tissues can serve as a valuable marker for contamination by polycyclic aromatic hydrocarbons. smolecule.comtandfonline.comnih.gov Since these compounds are direct metabolites of PAHs, their detection provides evidence of exposure to and biological processing of the parent compounds. tandfonline.comnih.govtandfonline.com

Hydroxylated PAH metabolites are often measured in urine to assess human exposure to PAHs from various sources, including occupational settings like asphalt (B605645) work and environmental sources like wood smoke. tandfonline.comtandfonline.comnih.gov While 1-hydroxypyrene (B14473) is a commonly used biomarker for general PAH exposure, the analysis of a wider range of OH-PAHs, including metabolites of chrysene, can provide a more comprehensive picture of the exposure profile. tandfonline.comnih.gov For example, urinary concentrations of 3-hydroxychrysene (B41563) and 6-hydroxychrysene (B107994) have been linked to inhalation exposure in the coking industry. nih.gov The detection of this compound in environmental media suggests past or ongoing contamination with PAHs and indicates that natural degradation processes are taking place. smolecule.com

Data Tables

Table 1: Microbial Transformation of Chrysene

| Microorganism | Transformation Product(s) | Reference(s) |

| Cunninghamella elegans | Sulfate conjugates of this compound and 2,8-dihydroxychrysene | cdnsciencepub.comasm.org |

| Pseudomonas paucimobilis (strain EPA 505) | Degrades chrysene to a major, highly polar metabolite | tandfonline.com |

| Fusarium sp. | Degrades chrysene | ijiset.com |

Table 2: Chrysene Degradation Studies

| Degradation Method | Key Findings | Reference(s) |

| Photochemical Oxidation | Forms this compound from chrysene in the presence of sunlight and oxygen. | smolecule.comresearchgate.netescholarship.orgacs.orgnih.gov |

| Microbial Transformation | Fungi like Cunninghamella elegans metabolize chrysene to hydroxylated products. | cdnsciencepub.comasm.orgresearchgate.net |

| Photocatalysis with UV and Catalysts | Effective in breaking down chrysene in water samples. | ijiset.com |

Biological Interactions and Proposed Mechanisms of Action of 2 Hydroxychrysene

Interactions with Cytochrome P450 Enzymes (CYP)

The biological activity of 2-hydroxychrysene is significantly influenced by its interactions with the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are central to the metabolism of foreign compounds (xenobiotics), and their interaction with this compound is a critical initiating step in its pathway to toxicity.

While some research describes this compound as an inhibitor of cytochrome P450 enzymes by binding to the internal heme group researchgate.net, detailed mechanistic studies focus on its role as a substrate that undergoes metabolic activation by these enzymes. This activation is essential for its toxic effects. In studies using Japanese medaka (Oryzias latipes) embryos, the toxicity of this compound was significantly mitigated by the presence of a broad-spectrum CYP inhibitor, ketoconazole (B1673606). centamaku.ac.idlgcstandards.com

Pretreatment with ketoconazole before exposure to this compound led to a dramatic decrease in both anemia and mortality in the medaka embryos. centamaku.ac.idlgcstandards.comacs.org This protective effect demonstrates that CYP-mediated metabolism is a prerequisite for the compound's toxicity. Specifically, the inhibition of CYP activity was shown to reduce the formation of chrysene-1,2-diol, a key catechol metabolite, by over 64%. centamaku.ac.idlgcstandards.comacs.org This indicates that this compound is bioactivated by CYP enzymes to a more potent toxicant. centamaku.ac.idlgcstandards.combiosynth.com The involvement of CYP enzymes was further confirmed by measuring Ethoxyresorufin-O-deethylase (EROD) activity, a common indicator of CYP1A enzyme activity. In the presence of this compound, EROD activity was significantly induced; however, this induction was reduced by 90.8% in embryos pretreated with the CYP inhibitor ketoconazole. lgcstandards.com

Table 1: Effect of CYP Inhibition on this compound (2-OHCHR) Toxicity and Metabolism in Japanese Medaka Embryos

| Parameter | Reduction with Ketoconazole Pretreatment (%) | Reference |

|---|---|---|

| Anemia | 96.8 ± 3.19 | centamaku.ac.idlgcstandards.comacs.org |

| Mortality | 95.2 ± 4.76 | centamaku.ac.idlgcstandards.comacs.org |

| Chrysene-1,2-diol (Catechol) Formation | 64.4 ± 2.14 | centamaku.ac.idlgcstandards.comacs.org |

| EROD Activity | 90.8 ± 7.00 | lgcstandards.com |

The metabolism of foreign substances, or xenobiotics, in the body typically occurs in multiple phases to render them more water-soluble for excretion. bienta.netresearchgate.net Phase I reactions, which introduce or expose polar functional groups, are primarily carried out by CYP enzymes. researchgate.netresearchgate.net The conversion of this compound to chrysene-1,2-diol is a classic example of Phase I metabolism. lgcstandards.combiosynth.comnih.gov However, in this case, the process is considered a "metabolic activation" or "bioactivation" because the resulting metabolite is more toxic than the parent compound. researchgate.net

This CYP-mediated transformation has significant implications for how the body processes other drugs or environmental toxins. Since this compound is a substrate for CYP enzymes, it can compete with other compounds that are metabolized by the same enzymatic pathways. concawe.eunih.gov This competition can alter the metabolism, efficacy, or toxicity of co-administered drugs.

Following Phase I, metabolites are often conjugated with endogenous molecules in Phase II reactions to further increase their solubility. researchgate.netresearchgate.net While this compound does undergo Phase II glucuronidation, studies have shown that inhibiting this pathway does not alter the compound's toxicity. centamaku.ac.idlgcstandards.combiosynth.com This finding reinforces that the CYP-mediated bioactivation in Phase I, rather than subsequent detoxification steps, is the primary driver of this compound's adverse effects. lgcstandards.combiosynth.com

Inhibition of Cytochrome P450 Enzyme Activity

DNA Interactions and Genotoxicity

The genotoxicity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including this compound, is largely attributed to the ability of their metabolites to interact with DNA, leading to mutations and damage. researchgate.netresearchgate.net

Research suggests that this compound itself does not directly bind to DNA to form adducts (chemical groups covalently bound to DNA). nih.gov A study analyzing DNA from mouse skin treated with various chrysene (B1668918) derivatives found no detectable adducts from this compound. nih.gov

However, this does not mean the compound is inert. The genotoxicity of this compound is mediated by its metabolic products. rsc.org The parent compound is considered a precursor to more reactive molecules, specifically dihydrodiol and diol epoxide metabolites. rsc.org These epoxides are highly reactive electrophilic species that can readily bind to the nucleophilic sites on DNA, forming stable DNA adducts. nih.gov The formation of adducts from chrysene-1,2-diol and related triol-epoxides has been documented. nih.govnih.gov These adducts can disrupt the normal processes of DNA replication and repair, which is a foundational step in chemical carcinogenesis. nih.gov

The mutagenic potential of a chemical is its ability to cause permanent changes, or mutations, in the genetic material of a cell. wikipedia.org this compound is formally classified as a Category 2 mutagen, indicating it is a substance suspected of having the potential to cause heritable genetic damage in humans. lgcstandards.comwikipedia.org

This classification is consistent with the well-established mechanism for PAHs, where mutagenicity is dependent on metabolic activation. researchgate.netresearchgate.net While an in silico (computer-based) prediction reported no alerts for mutagenicity for this compound, such models have limitations. centamaku.ac.id The official safety classification suggests that experimental evidence points toward a mutagenic potential. lgcstandards.com Standard mutagenicity assays, such as the Ames test, are used to evaluate a compound's ability to induce mutations in bacteria, often in the presence of a liver extract (S9 fraction) to simulate metabolic activation. bienta.netgenetics-gsa.orgnih.gov The genotoxicity of this compound is realized after it is converted by CYP enzymes into reactive diol-epoxides that can damage DNA. researchgate.netresearchgate.netrsc.org

Table 2: Genotoxicity Profile of this compound

| Assessment Type | Finding | Implication | Reference |

|---|---|---|---|

| Regulatory Classification | Germ Cell Mutagenicity, Category 2 | Suspected human germ cell mutagen. | lgcstandards.com |

| In Silico Prediction | No alerts for in vitro mutagenicity | Computer model did not flag for mutagenicity. | centamaku.ac.id |

| Mechanistic Evidence | Metabolized to reactive diol-epoxides | Metabolites are capable of binding to and mutating DNA. | researchgate.netresearchgate.netrsc.org |

A key mechanism underlying the toxicity of this compound is the induction of oxidative stress. rsc.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize them. These ROS, which include free radicals, can damage cellular components like lipids, proteins, and DNA.

The metabolic pathway of this compound is directly linked to the generation of ROS. After being converted to chrysene-1,2-diol (a catechol) by CYP enzymes, this metabolite can undergo further oxidation to a semiquinone radical. lgcstandards.combiosynth.comnih.gov This radical can participate in redox cycling, a process that generates a significant amount of superoxide (B77818) radicals and other ROS, leading to a state of oxidative stress. lgcstandards.combiosynth.com This proposed mechanism is supported by findings that antioxidants, such as vitamin E and N-acetylcysteine (NAC), provide significant protection against the toxic effects of this compound in fish embryos. rsc.org

The resulting oxidative stress contributes directly to genotoxicity by causing oxidative DNA damage. nih.gov ROS can lead to single- and double-strand breaks in DNA and can modify DNA bases, with 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) being one of the most common products of such damage. This type of DNA damage is mutagenic and is implicated in the development of cancer.

Assessment of Mutagenic Potential

Aryl Hydrocarbon Receptor (AhR) Agonism

This compound is recognized as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and other cellular processes. oup.comresearchgate.netmdpi.com The interaction of this compound with AhR is a critical initiating event for its biological activity.

Research has established a clear difference in the AhR agonistic potency of this compound compared to its isomer, 6-hydroxychrysene (B107994), and other well-known AhR agonists. Studies in fish, human, and rat cells have shown that this compound has a significantly greater binding affinity for the AhR. Specifically, this compound has been identified as a four-fold more potent AhR agonist than 6-hydroxychrysene. oup.comresearchgate.netescholarship.orgresearchgate.netescholarship.orgnih.gov In Japanese medaka embryos, it was found to have a three-fold higher potency. oup.com

However, when compared to other potent AhR ligands like Polychlorinated Biphenyl 126 (PCB126) and 2-methoxychrysene (B1626182), this compound is a less potent agonist. oup.comescholarship.orgnih.gov Despite this, the agonistic activity of this compound is significant and comparable to that of the benchmark PAH, benzo[a]pyrene. usask.ca

Interactive Data Table: Comparative AhR Agonistic Potency

| Compound | Comparative Potency | Species/System | Citation |

| This compound | 4-fold more potent than 6-hydroxychrysene | Fish, Human, Rat Cells | oup.comresearchgate.net |

| This compound | 3-fold more potent than 6-hydroxychrysene | Japanese Medaka Embryos | oup.com |

| PCB126 | More potent than this compound | Japanese Medaka Embryos | oup.comescholarship.org |

| 2-Methoxychrysene | More potent than this compound | Japanese Medaka Embryos | oup.comescholarship.org |

| Chrysene | Less potent than this compound | Not Specified | oup.com |

The activation of the AhR by this compound is a crucial step in mediating its biological, and specifically toxicological, effects. oup.comresearchgate.net In embryonic Japanese medaka, the toxicity of this compound, which manifests as anemia and mortality, is strongly linked to AhR signaling. oup.comresearchgate.netnih.gov This was demonstrated in studies where the application of an AhR antagonist, CH-223191, significantly reduced these adverse outcomes. oup.comresearchgate.netescholarship.orgnih.gov

The primary mechanism involves the canonical AhR pathway, where the activated AhR-ligand complex translocates to the nucleus and induces the expression of target genes, most notably those encoding for cytochrome P450 (CYP) enzymes of the CYP1 family. oup.comresearchgate.netmdpi.comnih.gov The upregulation of CYP1 enzymes leads to the metabolic transformation of this compound into reactive metabolites, such as 1,2-catechol. oup.comresearchgate.netresearchgate.netnih.gov These metabolites can then generate reactive oxygen species (ROS), leading to oxidative stress. researchgate.net In medaka embryos, this oxidative stress was observed in caudal hematopoietic tissues, which are vital for embryonic blood cell formation, thereby providing a mechanistic link to the observed anemia. researchgate.netnih.gov

Interestingly, research indicates that AhR activation alone is not sufficient to cause these specific toxic effects. oup.com When medaka embryos were exposed to more potent AhR agonists like PCB126, they did not exhibit the same anemic phenotype, even though AhR was strongly activated. oup.comescholarship.orgnih.gov This suggests that the toxicity of this compound is not a direct result of AhR activation itself, but rather a consequence of the subsequent metabolic activation of the compound into more reactive and damaging forms, a process initiated by AhR-mediated CYP enzyme induction. oup.comresearchgate.net

Comparative Agonistic Potency with Other PAHs and Derivatives (e.g., 6-hydroxychrysene, PCB126)

Endocrine System Modulation

This compound also interacts with components of the endocrine system, particularly the estrogen receptor.

Multiple studies have identified this compound as an agonist of the estrogen receptor (ER), meaning it can bind to and activate the receptor, mimicking the effects of endogenous estrogens. escholarship.orgresearchgate.netresearchgate.netnih.gov In vitro assays, including yeast two-hybrid systems expressing human ERα, have confirmed that this compound exhibits strong estrogenic activity. jst.go.jpresearchgate.netwitpress.com Its potency has been ranked higher than several other hydroxylated PAHs, including 1-hydroxypyrene (B14473) and hydroxynaphthalenes.

This activity contrasts sharply with its isomer, 6-hydroxychrysene, which has been shown to act as an ER antagonist. escholarship.orgresearchgate.netresearchgate.netnih.govnih.gov This regioselective difference in ER interaction highlights how the position of the hydroxyl group on the chrysene backbone dictates the compound's biological activity within the endocrine system.

Putative Interaction with G-Protein Coupled Estrogen Receptor (GPER)

Beyond the classical nuclear estrogen receptors (ERα and ERβ), the G-protein coupled estrogen receptor (GPER) represents another potential target for this compound. researchgate.netnih.gov GPER mediates rapid, non-genomic estrogen signaling, initiating cellular events through the activation of various protein-kinase cascades. nih.govresearchgate.netmdpi.com This receptor is found in various cellular locations, including the plasma membrane and endoplasmic reticulum. nih.govresearchgate.net

Some xenoestrogens, which are foreign compounds that mimic estrogen, have been shown to interact with GPER. frontiersin.org While the direct interaction of this compound with GPER is still under investigation, the possibility that it could modulate GPER signaling presents a plausible alternative or complementary mechanism for its biological effects. researchgate.net However, studies in zebrafish embryos have shown that, similar to the classical ER pathway, GPER antagonists and agonists did not rescue the developmental defects caused by this compound. nih.govresearchgate.net This suggests that GPER-mediated signaling may not be the primary driver of the observed developmental toxicity, although a potential role cannot be entirely ruled out. The activation of GPER can trigger multiple downstream pathways that regulate cell growth, migration, and apoptosis, making it a significant area for further research in understanding the complete toxicological profile of this compound. frontiersin.org

Oxidative Stress Induction

A significant mechanism through which this compound is thought to exert its toxic effects is by inducing oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize them. wikipedia.org ROS are highly reactive molecules containing oxygen, such as superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), that can damage cellular components like DNA, proteins, and lipids. wikipedia.orgwikipedia.org

Studies have shown that exposure to this compound can lead to the generation of ROS. escholarship.org For example, in Japanese medaka embryos, treatment with this compound resulted in a significant portion of embryos exhibiting high concentrations of ROS, particularly in the caudal tissues, which are important sites for embryonic blood cell development (hematopoiesis). escholarship.org This generation of ROS is believed to be a key factor in the observed anemia and subsequent mortality. researchgate.netescholarship.org The formation of ROS can be a consequence of the metabolic activation of this compound, potentially leading to the formation of reactive metabolites like catechols that can redox cycle and produce ROS. escholarship.orgnih.gov

The generation of ROS by this compound can lead to lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. sci-hub.seassaygenie.com A common method to measure lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay. sci-hub.sewikipedia.org This assay primarily detects malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product that can be measured. sci-hub.senih.govaetox.es

Research has demonstrated that exposure to this compound increases the levels of TBARS. escholarship.org In Japanese medaka embryos treated with this compound, TBARS concentrations were significantly higher compared to control groups, indicating oxidative stress. escholarship.org This finding supports the hypothesis that the toxicity of this compound is mediated, at least in part, by oxidative damage to cellular lipids. escholarship.orgescholarship.org The increase in lipid peroxidation markers like TBARS provides tangible evidence of the oxidative stress induced by this compound.

| Lipid Peroxidation Marker | Observation | Significance |

| Thiobarbituric Acid Reactive Substances (TBARS) | Increased concentrations in medaka embryos exposed to this compound. escholarship.org | Indicates oxidative damage to lipids. escholarship.org |

| Malondialdehyde (MDA) | A primary TBARS measured, formed from the decomposition of polyunsaturated fatty acids. sci-hub.sewikipedia.org | A key biomarker for lipid peroxidation. wikipedia.org |

Generation of Reactive Oxygen Species (ROS)

In Silico Investigations of Receptor Inhibition

In silico methods, such as molecular docking, are computational techniques used to predict the binding affinity and interaction between a small molecule (ligand) and a protein receptor. nih.govbiomedpharmajournal.org These studies can provide valuable insights into the potential mechanisms of action of a compound before extensive laboratory testing.

Molecular docking studies have been conducted to investigate the interaction of this compound with the Janus kinase 2 (JAK2) receptor. centamaku.ac.idcentamaku.ac.id JAK2 is a tyrosine kinase that plays a crucial role in signal transduction pathways involved in cell growth and proliferation. centamaku.ac.idmdpi.com Dysregulation of the JAK2 signaling pathway has been implicated in various diseases, including some cancers. mdpi.comresearchgate.net

A molecular docking study found that this compound can potentially inhibit the JAK2 receptor. centamaku.ac.id The study calculated the binding energy (∆G) of this compound to the JAK2 protein (PDB code 6VGL) to be -7.77 kcal/mol. centamaku.ac.idcentamaku.ac.id This value was lower than that of the known JAK2 inhibitor, ruxolitinib (B1666119) (-7.36 kcal/mol), suggesting a potentially stronger interaction between this compound and the receptor. centamaku.ac.id A lower binding energy indicates a more stable protein-ligand complex. centamaku.ac.id These in silico findings suggest that inhibition of the JAK2 signaling pathway could be a potential mechanism of action for this compound, warranting further experimental validation. centamaku.ac.id

| Compound | Receptor | Binding Energy (∆G) (kcal/mol) | Reference |

| This compound | JAK2 (PDB: 6VGL) | -7.77 | centamaku.ac.idcentamaku.ac.id |

| Ruxolitinib (control) | JAK2 (PDB: 6VGL) | -7.36 | centamaku.ac.id |

Toxicological Research on 2 Hydroxychrysene

Developmental Toxicity Studies

Research into the environmental toxicology of polycyclic aromatic hydrocarbons (PAHs) has increasingly focused on their oxygenated metabolites, which can exhibit greater toxicity than the parent compounds. escholarship.orgnih.gov Among these, 2-hydroxychrysene, a metabolite of the persistent PAH chrysene (B1668918), has been a subject of developmental toxicity studies, particularly in aquatic vertebrates. nih.govnih.gov

In Vivo Model Systems

The zebrafish embryo has served as a primary model for investigating the developmental effects of this compound. Studies have shown that exposure to this compound induces a range of morphological deformities. nih.govresearchgate.net While its isomer, 6-hydroxychrysene (B107994), was found to cause a significant decrease in survival, this compound did not produce the same lethal effect. nih.gov However, this compound was observed to cause a higher prevalence of developmental abnormalities, including cardiac malformations and ocular defects. nih.govresearchgate.net

A critical finding in zebrafish embryos exposed to this compound is the significant impact on the circulatory system. researchgate.net Research has consistently demonstrated a notable decrease in hemoglobin levels, indicating an anemic condition. nih.govresearchgate.net Furthermore, molecular analysis has revealed that this compound exposure significantly increases the expression of runx1 (runt-related transcription factor 1), a key regulator in the formation of hematopoietic stem cells. nih.govresearchgate.net These effects on the circulatory system and its genetic regulators were observed to be independent of the estrogen receptor pathway. nih.govresearchgate.net

Table 1: Summary of this compound Developmental Toxicity in Zebrafish (Danio rerio)

| Endpoint | Observation | Reference |

|---|---|---|

| Survival | No significant decrease observed. | nih.gov |

| Morphological Deformities | Increased prevalence of cardiac, ocular, and circulatory defects compared to its isomer, 6-hydroxychrysene. | nih.govresearchgate.net |

| Hemoglobin Levels | Significant decrease observed. | nih.govresearchgate.net |

| Gene Expression | Significant increase in the expression of the hematopoietic regulator runx1. | nih.govresearchgate.net |

The Japanese medaka is another important aquatic model that has revealed species-specific toxicological responses to this compound. escholarship.orgnih.gov In contrast to zebrafish, exposure to this compound in medaka embryos results in both significant anemia and mortality. escholarship.orgresearchgate.net This highlights a key difference in species sensitivity, where this compound is more lethal to medaka embryos than to zebrafish embryos. nih.gov

Research on medaka has identified a particularly sensitive window for toxicity between 52 and 100 hours post-fertilization (hpf). escholarship.orgnih.govresearchgate.net This developmental period, which coincides with liver morphogenesis, is when the embryos are most vulnerable to the compound's effects. escholarship.orgresearchgate.net The toxicity, specifically anemia, appears to be linked to metabolic activation by cytochrome P450 (CYP) enzymes. researchgate.netacs.org Inhibition of CYP enzymes was shown to reduce both the anemia and mortality caused by this compound, suggesting that a metabolite, potentially a catechol, is responsible for the observed toxicity. researchgate.netacs.org

Table 2: Summary of this compound Developmental Toxicity in Japanese Medaka (Oryzias latipes)

| Endpoint | Observation | Reference |

|---|---|---|

| Survival | Significant concentration-dependent mortality observed. | nih.govresearchgate.net |

| Anemia | Concentration-dependent decrease in hemoglobin. | nih.govresearchgate.net |

| Sensitive Window | 52-100 hours post-fertilization (hpf), coinciding with liver development. | escholarship.orgnih.govresearchgate.net |

| Mechanism | Toxicity is mediated by cytochrome P450 (CYP) activation. | researchgate.netacs.org |

While zebrafish and Japanese medaka have been the primary models for studying this compound, the need to understand its effects across different marine species has been recognized. Research plans have been noted to extend the investigation to other marine fish, such as mahi-mahi (Coryphaena hippurus), to determine if the developmental defects observed in zebrafish are consistent across species. gulfresearchinitiative.org However, published studies detailing the specific developmental effects of this compound on mahi-mahi embryos or other aquatic organisms beyond zebrafish and medaka are not available in the current scientific literature.

Japanese Medaka (Oryzias latipes) Embryogenesis Models

Characterized Toxicological Endpoints in Development

A primary and well-characterized toxicological endpoint of this compound exposure during embryonic development is the induction of anemia and the disruption of hematopoiesis, the process of blood cell formation. escholarship.orgresearchgate.net This effect is consistently observed in both zebrafish and Japanese medaka models, although the associated mortality differs between the two species. nih.gov

In both fish models, exposure to this compound leads to a measurable, concentration-dependent decrease in hemoglobin concentrations. nih.govresearchgate.net This reduction in the oxygen-carrying protein is a direct indicator of anemia. The underlying mechanism is believed to involve the disruption of hematopoietic tissues. researchgate.net In zebrafish, this is supported by the observed upregulation of the hematopoietic transcription factor runx1, suggesting a dysregulation of normal blood stem cell development. nih.gov In medaka, studies point towards metabolic activation of this compound by CYP enzymes into an oxidatively active metabolite, likely a catechol. researchgate.netgulfresearchinitiative.org This metabolite is thought to generate reactive oxygen species (ROS) within caudal hematopoietic tissues, leading to oxidative stress that disrupts hematopoiesis, ultimately causing anemia and, in the case of medaka, mortality. researchgate.net

Effects on Embryonic Survival and Mortality Rates

Research conducted on the embryonic stages of Japanese medaka (Oryzias latipes) has demonstrated that exposure to this compound leads to a significant, concentration-dependent increase in mortality. nih.gov Studies have reported that all tested concentrations of this compound resulted in substantial mortality rates. nih.gov Specifically, significant mortality was observed at concentrations of 0.5, 2, and 5 μM. researchgate.net In contrast, similar exposure to its isomer, 6-Hydroxychrysene, did not result in any observed mortality, highlighting a distinct difference in the toxicological impact of these two compounds on embryonic survival. nih.gov

In studies on zebrafish (Danio rerio) embryos, however, exposure to this compound did not cause a significant decrease in survival, whereas 6-Hydroxychrysene was found to be more lethal. nih.govnih.gov This suggests potential species-specific differences in the lethal effects of these compounds. nih.gov

Table 1: Mortality Rates in Japanese Medaka Embryos Exposed to this compound

| Concentration (µM) | Mortality Rate (%) | Standard Error (±) |

|---|---|---|

| 0.5 | 12.2 | 2.94 |

| 2.0 | 38.9 | 14.4 |

| 5.0 | 85.6 | 11.3 |

Data derived from studies on Japanese medaka embryos. nih.gov

Cardiovascular Malformations and Circulatory Defects

Exposure to this compound has been shown to induce significant cardiovascular malformations and circulatory defects in fish embryos. In zebrafish embryos, this compound exposure led to an increased incidence of cardiac deformities, including pericardial edema and looping defects. researchgate.netresearchgate.net The prevalence of these cardiac issues increased with higher concentrations of the compound. researchgate.net For instance, exposure to this compound resulted in a more than three-fold increase in cardiac deformities as concentrations rose from 0.5 to 10 μM. researchgate.net

Furthermore, this compound was observed to cause a two-fold increase in the pericardial area in zebrafish embryos. researchgate.net Circulatory defects, such as altered blood flow, were also noted in 40% to nearly 90% of zebrafish embryos exposed to this compound across a range of concentrations. researchgate.net In addition to malformations, a significant decrease in hemoglobin levels was observed in zebrafish embryos treated with this compound. nih.govresearchgate.net In Japanese medaka embryos, this compound also caused a concentration-dependent decrease in hemoglobin. nih.gov These findings underscore the detrimental impact of this compound on the developing cardiovascular system.

Ocular Developmental Abnormalities

Ocular development is another critical process adversely affected by this compound. Studies on zebrafish embryos have revealed that exposure to this compound results in a high incidence of eye malformations. researchgate.net Specifically, exposure to this compound at concentrations of 3, 5, and 10 μM caused eye malformations in 80-97% of the embryos. researchgate.net These abnormalities included issues with eye discoloration and size. researchgate.net The high prevalence of these defects underscores the sensitivity of ocular tissues to this compound during embryonic development.

Spinal Cord Morphological Defects

The development of the spinal cord can also be compromised by exposure to this compound. Research on zebrafish embryos has included the evaluation of spinal development following exposure to the compound. researchgate.net These studies have assessed for morphological defects in the spinal cord, indicating that this structure is a potential target for the toxic effects of this compound during embryogenesis. researchgate.netresearchgate.net

Impact on Liver Development and Function

The liver appears to play a crucial role in the developmental toxicity of this compound. nih.gov Research in Japanese medaka has identified that the period of highest sensitivity to the toxic effects of this compound, which includes significant anemia and mortality, coincides with the window of liver morphogenesis. nih.gov This has led to the hypothesis that the developing liver and its metabolic functions are central to the toxicity of this compound. nih.govacs.org The liver's high concentration of metabolic enzymes is thought to be a key factor in the regioselective toxicities observed between this compound and its isomers. nih.gov

Regioselective Toxicological Potency: Comparison with 6-Hydroxychrysene

A striking feature of hydroxychrysene toxicity is its regioselectivity, with this compound consistently demonstrating greater potency than 6-Hydroxychrysene in several key toxicological endpoints, particularly in Japanese medaka. nih.govacs.org

In Japanese medaka embryos, this compound induced significant mortality and anemia in a concentration-dependent manner, whereas 6-Hydroxychrysene caused neither effect. nih.govnih.gov In zebrafish, while both isomers caused deformities, this compound generally resulted in a higher prevalence of effects, including ocular and circulatory defects. nih.govresearchgate.net For instance, at similar concentrations, this compound caused significantly more eye malformations than 6-Hydroxychrysene in zebrafish. researchgate.net Similarly, at certain concentrations, this compound induced significantly more circulatory defects than its 6-hydroxy isomer. researchgate.net However, in zebrafish, 6-Hydroxychrysene was found to be more lethal than this compound. nih.govresearchgate.net

The difference in toxicity is hypothesized to be linked to metabolic activation. acs.org Although 6-Hydroxychrysene is absorbed more rapidly by medaka embryos, it is also eliminated much faster as a glucuronide conjugate. nih.govacs.org The toxicity of this compound is significantly reduced by inhibiting cytochrome P450 (CYP) enzymes, suggesting that a CYP-mediated metabolite is responsible for its adverse effects. nih.govacs.org

Table 2: Comparative Toxicity of this compound and 6-Hydroxychrysene in Fish Embryos

| Species | Endpoint | This compound Effect | 6-Hydroxychrysene Effect |

|---|---|---|---|

| Japanese medaka | Mortality | Significant, dose-dependent mortality nih.gov | No mortality observed nih.gov |

| Japanese medaka | Anemia | Significant, dose-dependent anemia nih.gov | No anemia observed nih.gov |

| Zebrafish | Mortality | No significant decrease in survival nih.govresearchgate.net | Significant decrease in survival nih.govresearchgate.net |

| Zebrafish | Eye Malformations | High incidence (80-97% at 3-10 µM) researchgate.net | Lower incidence than 2-OHCHR researchgate.net |

| Zebrafish | Circulatory Defects | High prevalence (40-90%) researchgate.net | Lower prevalence than 2-OHCHR researchgate.net |

| Zebrafish | Cardiac Deformities | Increased incidence researchgate.net | Increased incidence researchgate.net |

Identification of Sensitive Developmental Exposure Windows

Research has successfully identified specific developmental periods during which embryos are particularly vulnerable to the toxic effects of this compound. In Japanese medaka, a sensitive window of developmental toxicity has been pinpointed to the period between 52 and 100 hours post-fertilization (hpf). nih.govacs.org A 24-hour exposure to this compound during this timeframe resulted in significant anemia and mortality. nih.govresearchgate.net This critical window of susceptibility notably aligns with the period of liver morphogenesis in the medaka embryo, further implicating liver development and function in the mechanism of this compound toxicity. nih.govresearchgate.net

Mechanistic Investigations of Developmental Toxicity

The developmental toxicity of this compound is not a result of direct action but rather a consequence of metabolic activation. acs.orgnih.gov Research using embryonic Japanese medaka (Oryzias latipes) has been pivotal in elucidating these mechanisms. A critical finding is that the toxicity of this compound is closely linked to liver development and function; a sensitive window for toxicity was identified between 52 and 100 hours post-fertilization (hpf), which coincides with liver morphogenesis in the medaka embryo. acs.orgresearchgate.net

Mechanistic studies indicate that the toxicity is mediated through the Aryl Hydrocarbon Receptor (AhR). researchgate.netnih.gov this compound is a significantly more potent AhR agonist than its isomer, 6-hydroxychrysene. nih.gov Activation of the AhR is believed to upregulate cytochrome P450 (CYP) enzymes, particularly from the CYP1 family. nih.govescholarship.org This upregulation enhances the metabolism of this compound into more toxic intermediates. nih.gov

A key metabolic step is the CYP-mediated conversion of this compound to chrysene-1,2-diol, a catechol metabolite. nih.govresearchgate.netacs.org The formation of this catechol is strongly associated with the observed toxic effects, primarily anemia and mortality. nih.govresearchgate.net This is substantiated by experiments where pre-treatment of medaka embryos with ketoconazole (B1673606), a known CYP inhibitor, significantly reduced the formation of chrysene-1,2-diol. nih.govacs.org This inhibition of metabolic activation led to a dramatic decrease in both anemia and mortality, confirming that CYP-mediated metabolism is a required step for this compound's developmental toxicity. nih.govescholarship.orgacs.org While other metabolic pathways, such as glucuronidation, also occur, they appear to be detoxification routes and their inhibition does not alter toxicity. nih.govacs.org

Cellular Toxicity and Cytotoxic Mechanisms

A primary mechanism of this compound's toxicity is the induction of oxidative stress. nih.gov The formation of the chrysene-1,2-catechol metabolite is believed to be a precursor to a semiquinone radical, which can engage in redox cycling and generate reactive oxygen species (ROS). acs.orgnih.gov This leads to a state of oxidative stress within the cell.

Studies in Japanese medaka embryos have provided direct evidence of this process. Embryos exposed to this compound showed a significant increase of 32.9% in thiobarbituric acid reactive substances (TBARS), a biomarker for oxidative damage. researchgate.netnih.govescholarship.org Furthermore, staining with 2',7'-dichlorofluorescin diacetate (DCFDA), a probe that detects ROS, revealed that 32.6% of treated embryos had high concentrations of ROS. nih.gov These high ROS levels were notably localized in the caudal tissues, which is a primary site of embryonic hematopoiesis (red blood cell formation) in medaka. researchgate.netnih.gov This localization of oxidative damage provides a direct mechanistic link to the observed anemia. escholarship.org

The critical role of oxidative stress is further supported by rescue experiments. When embryos were pre-treated with antioxidants such as N-acetylcysteine (NAC) or vitamin E, the toxic effects of this compound were significantly diminished. researchgate.netnih.gov Pre-treatment with Vitamin E, for example, reduced this compound-induced anemia and mortality by 99.1% and 98.9%, respectively. nih.gov

The severe cellular damage caused by this compound-induced oxidative stress is expected to trigger programmed cell death, or apoptosis. The generation of ROS and unstable radical intermediates can damage essential macromolecules like DNA and proteins, a common trigger for apoptosis. acs.orgnih.gov While the upstream mechanisms involving metabolic activation and oxidative stress are well-documented for this compound, direct experimental studies focusing specifically on its induction of apoptosis in cell models are not extensively reported in the reviewed scientific literature.

However, the proposed mechanism involves the oxidation of the catechol metabolite to a semiquinone radical. acs.orgnih.gov This type of intermediate is known from studies of other polycyclic aromatic hydrocarbons to cause toxicity by binding to macromolecules or through redox cycling, pathways that are established inducers of apoptosis. acs.orgias.ac.in Therefore, it is hypothesized that the disruption of hematopoiesis and subsequent mortality observed in embryonic models is likely mediated, at least in part, by apoptosis in affected caudal tissues, although direct confirmation in the context of this compound is a subject for further investigation. escholarship.orgresearchgate.net

Induction of Oxidative Stress and Associated Cellular Damage

Comparative Toxicological Assessments

Oxygenated and hydroxylated derivatives of polycyclic aromatic hydrocarbons (PAHs) are frequently found to be more toxic than their parent compounds. researchgate.netmdpi.com This trend holds true for this compound when compared to its parent PAH, chrysene. In developmental toxicity studies using fish embryos, chrysene itself was found to cause no toxicity. nih.govresearchgate.net In stark contrast, its hydroxylated metabolite, this compound, induced significant developmental effects, including anemia and mortality. nih.gov This enhanced toxicity is often attributed to the increased water solubility and bioavailability of hydroxylated PAHs, as well as their ability to be metabolically activated into reactive intermediates. escholarship.orgmdpi.com

| Compound | Observed Developmental Toxicity in Japanese Medaka | Reference |

|---|---|---|

| Chrysene | No significant anemia or mortality observed. | nih.gov |

| This compound | Causes significant, concentration-dependent anemia and mortality. | nih.gov |

The toxicity of hydroxylated PAHs can be highly dependent on the specific position of the hydroxyl group on the aromatic structure, a phenomenon known as regioselective toxicity. escholarship.org This is clearly demonstrated by comparing this compound with its isomer, 6-hydroxychrysene.

In Japanese medaka embryos, this compound is significantly more toxic than 6-hydroxychrysene. acs.orgx-mol.com Exposure to this compound leads to both anemia and mortality, whereas 6-hydroxychrysene causes neither of these effects at similar concentrations. nih.govacs.org This difference in toxicity is attributed to differences in their metabolic pathways; this compound is activated to a toxic catechol, while 6-hydroxychrysene is more rapidly eliminated via glucuronidation, a detoxification pathway. nih.govescholarship.orgacs.org

Interestingly, the relative toxicity can be species-specific. In zebrafish (Danio rerio) embryos, this compound was also found to be a more potent inducer of anemia (circulatory defects) than 6-hydroxychrysene. nih.govresearchgate.net However, in this species, 6-hydroxychrysene caused significantly higher mortality than this compound, a reversal of the effects seen in medaka. nih.govescholarship.org

| Compound | Toxicity in Japanese Medaka (Oryzias latipes) | Toxicity in Zebrafish (Danio rerio) | Reference |

|---|---|---|---|

| This compound | Causes significant anemia and mortality. | Causes circulatory defects (anemia); lower mortality. | nih.govescholarship.org |

| 6-Hydroxychrysene | Causes no significant anemia or mortality. | Does not cause significant circulatory defects; causes higher mortality. | nih.govescholarship.org |

Influence of Environmental Weathering on Toxicity of Chrysene Derivatives

Environmental weathering processes, such as photochemical oxidation and microbial action, significantly alter the chemical structure and toxicological properties of polycyclic aromatic hydrocarbons (PAHs) like chrysene. smolecule.comresearchgate.netnih.govescholarship.org Chrysene, a persistent PAH found in crude oil, can be transformed into hydroxylated derivatives, notably this compound (2-OHCHR) and 6-hydroxychrysene (6-OHCHR), through these environmental processes. researchgate.netnih.gov Research indicates that these "weathered" oxygenated products, or oxy-PAHs, can exhibit greater toxicity than the parent compound. researchgate.netescholarship.orgmdpi.com The introduction of a hydroxyl group increases the polarity of the molecule, enhancing its mobility in aquatic environments and potentially increasing exposure risk for organisms. escholarship.orgresearchgate.netresearchgate.net

Studies utilizing fish embryos, such as zebrafish (Danio rerio) and Japanese medaka (Oryzias latipes), have been instrumental in demonstrating the enhanced toxicity of chrysene's weathered derivatives. In these bioassays, the parent compound chrysene often shows no toxic effects. researchgate.net However, its hydroxylated metabolites demonstrate significant, and often regioselective, toxicity, where the biological effect is dependent on the specific location of the hydroxyl group on the chrysene structure. researchgate.netresearchgate.netacs.org

In developmental toxicity studies with zebrafish embryos, both this compound and 6-hydroxychrysene were found to significantly increase the incidence of deformities compared to controls. researchgate.netnih.gov While 6-hydroxychrysene exposure led to a greater decrease in survival, this compound generally resulted in a higher prevalence of developmental malformations, including cardiac, ocular, and circulatory defects. researchgate.netnih.govresearchgate.net Furthermore, treatment with this compound was specifically shown to cause a significant reduction in hemoglobin levels, indicating anemia. researchgate.netnih.gov

Research on Japanese medaka embryos revealed a different pattern of regioselective toxicity. In this species, this compound was found to be substantially more toxic than 6-hydroxychrysene, causing both significant anemia and mortality. researchgate.netescholarship.orgacs.org In contrast, 6-hydroxychrysene did not produce these effects in medaka. researchgate.netacs.org This species-specific difference highlights the complexity of assessing the environmental risk of these weathered compounds. The toxicity of this compound in medaka embryos was found to be linked to a sensitive developmental window that coincides with liver development, suggesting that metabolic activation is a key factor. escholarship.orgacs.org Studies indicate that cytochrome P450 enzymes metabolize this compound into other products, such as chrysene-1,2-diol, which may then generate oxidative stress, disrupt critical biological processes like blood cell formation (hematopoiesis), and lead to the observed toxicity. researchgate.netacs.orgresearchgate.net

Data Tables

Table 1: Comparative Developmental Toxicity of Chrysene and its Hydroxylated Derivatives in Fish Embryos

| Compound | Test Organism | Observed Effects | Reference |

|---|---|---|---|

| Chrysene | Zebrafish (Danio rerio) | No significant toxicity observed. | researchgate.net |

| Japanese Medaka (Oryzias latipes) | No significant toxicity observed. | researchgate.net | |

| This compound (2-OHCHR) | Zebrafish (Danio rerio) | Increased deformities (cardiac, ocular, spinal, circulatory), anemia. researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |

| Japanese Medaka (Oryzias latipes) | Anemia and mortality. | researchgate.netescholarship.orgacs.org | |

| 6-Hydroxychrysene (6-OHCHR) | Zebrafish (Danio rerio) | Higher lethality than 2-OHCHR, increased deformities (cardiac, ocular, circulatory). researchgate.netnih.gov | researchgate.netnih.gov |

| Survival | No significant decrease in survival. | Significant decrease in survival. | researchgate.netnih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound (2-OHCHR) |

| 6-Hydroxychrysene (6-OHCHR) |

| Chrysene |

| Chrysene-1,2-diol |

Metabolism and Toxicokinetics of 2 Hydroxychrysene

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Studies in Japanese medaka embryos have provided specific insights into the comparative toxicokinetics of 2-hydroxychrysene and 6-hydroxychrysene (B107994). While approximately 4.22% of aqueous this compound was taken up by embryos after 24 hours, its isomer, 6-hydroxychrysene, showed a higher uptake of 9.17%. acs.org

Further analysis focusing on the major metabolites revealed distinct rates for the glucuronide conjugates. The absorption rate for this compound glucuronide was found to be 2.14 ng/mg·h, which is significantly slower than the 4.20 ng/mg·h observed for the 6-hydroxychrysene glucuronide. nih.govacs.org Similarly, the depuration (elimination) rate for the this compound glucuronide was 2.16 ng/mg·h, whereas the 6-hydroxychrysene conjugate was eliminated more rapidly at a rate of 3.41 ng/mg·h. nih.govacs.org These findings indicate that although 6-hydroxychrysene is absorbed more quickly, it is also eliminated faster as a glucuronide conjugate compared to this compound. researchgate.netescholarship.org

Table 1: Comparative Uptake and Elimination Rates of Hydroxychrysene Glucuronides

| Compound | Absorption Rate (ng/mg·h) | Elimination Rate (ng/mg·h) |

|---|---|---|

| This compound Glucuronide | 2.14 ± 0.08 | 2.16 ± 0.09 |

| 6-Hydroxychrysene Glucuronide | 4.20 ± 0.29 | 3.41 ± 0.35 |

Phase I Metabolism Pathways

Phase I metabolism involves the introduction or unmasking of functional groups on a parent compound, typically making it more reactive and susceptible to subsequent metabolic phases. openaccessjournals.comlongdom.org For this compound, this initial biotransformation is primarily mediated by oxidation reactions. nih.gov These reactions are crucial as they can lead to metabolic activation, converting the parent compound into more biologically active or toxic metabolites. nih.gov

A key Phase I metabolic pathway for this compound is its conversion to a catechol metabolite, specifically chrysene-1,2-diol. nih.gov This reaction involves the oxygenation of the phenolic this compound. nih.gov Research has shown that a significantly greater proportion of this compound is converted to this catechol compared to its isomer, 6-hydroxychrysene. nih.govacs.org Specifically, studies found that 370% more this compound was converted to a catechol metabolite than 6-hydroxychrysene. acs.org The formation of chrysene-1,2-diol is considered a critical step in the toxicity of this compound, as this metabolite is potentially oxidatively active. nih.govresearchgate.netescholarship.org

Quinones are another class of metabolites that can be formed through the oxidation of phenolic compounds. unit.no While chrysene-1,2-quinone can be synthesized from chrysene-1,2-diol, studies investigating the metabolites of this compound in Japanese medaka embryos did not detect quinone metabolites. nih.govacs.org In contrast, a quinone metabolite (5,6-quinone) was observed following treatment with 6-hydroxychrysene. nih.govacs.org This suggests that the formation of quinones may not be a significant metabolic pathway for this compound in this biological system. acs.org

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are central to Phase I metabolism. mdpi.comnih.gov They play a pivotal role in the metabolic activation of this compound. nih.gov The formation of the toxic catechol metabolite, chrysene-1,2-diol, from this compound is catalyzed by CYP enzymes. nih.gov

The importance of this pathway is highlighted by inhibitor studies. Pretreatment of Japanese medaka embryos with ketoconazole (B1673606), a broad-spectrum CYP inhibitor, significantly reduced the toxicity associated with this compound. nih.govacs.org This inhibition also led to a 64.4% reduction in the formation of chrysene-1,2-diol. nih.govresearchgate.netescholarship.org Furthermore, this compound has been found to be a more potent agonist for the aryl hydrocarbon receptor (AhR) compared to its 6-hydroxy isomer. researchgate.netnih.gov AhR activation can upregulate CYP1 enzymes, potentially enhancing the formation of reactive metabolites from this compound. researchgate.netresearchgate.net

Table 2: Effect of CYP Inhibition on this compound Metabolism and Toxicity

| Parameter | Reduction with Ketoconazole Pretreatment |

|---|---|

| Chrysene-1,2-diol formation | 64.4% ± 2.14% |

| Anemia | 96.8% ± 3.19% |

| Mortality | 95.2% ± 4.76% |

Formation of Quinone Metabolites (e.g., Chrysene-1,2-quinone)

Phase II Metabolism Pathways

Following Phase I, Phase II metabolism involves conjugation reactions, where an endogenous molecule is added to the metabolite. openaccessjournals.comlongdom.org This process significantly increases the water solubility of the compound, preparing it for elimination from the body. openaccessjournals.com For this compound, the primary Phase II pathways involve the formation of glucuronide and sulfate (B86663) conjugates. nih.gov

In studies with Japanese medaka embryos, glucuronidation was a major metabolic route for both this compound and 6-hydroxychrysene. nih.govacs.org While the formation of glucuronides was similar between the two isomers, the formation of sulfate conjugates was notably different. nih.gov A 68.1% greater portion of this compound was converted to a sulfate conjugate compared to 6-hydroxychrysene. nih.govacs.org These conjugation reactions are generally considered detoxification steps, as the resulting products are typically less toxic and more easily excreted. researchgate.net

Glucuronidation (e.g., Chrysene-2-O-glucuronide)

Glucuronidation is a major metabolic pathway for this compound. In this reaction, a glucuronic acid moiety is attached to the hydroxyl group of 2-OHCHR, forming Chrysene-2-O-glucuronide. This process significantly increases the hydrophilicity of the molecule, making it more readily excretable from the body. acs.org

Table 1: Toxicokinetic Rates for Glucuronide Metabolites in Japanese Medaka Embryos This table displays the absorption and depuration (elimination) rates for the glucuronide conjugates of this compound and 6-hydroxychrysene.

| Compound | Absorption Rate (ng/mg·h) | Depuration Rate (ng/mg·h) |

|---|---|---|

| This compound (2-OHCHR) Glucuronide | 2.14 ± 0.08 | 2.16 ± 0.09 |

| 6-Hydroxychrysene (6-OHCHR) Glucuronide | 4.20 ± 0.29 | 3.41 ± 0.35 |

Sulfation (e.g., Chrysene-2-sulfate)

Sulfation is another key Phase II conjugation pathway for this compound, resulting in the formation of Chrysene-2-sulfate. This reaction is catalyzed by sulfotransferase (SULT) enzymes. Research indicates that a significantly higher proportion of 2-OHCHR is converted to a sulfate conjugate compared to its isomer, 6-OHCHR, in Japanese medaka embryos. acs.orgnih.gov

Unlike glucuronide conjugates, which are readily eliminated, sulfate conjugates of 2-OHCHR may be retained within the embryos. nih.gov This retention suggests that sulfation might not be as effective a detoxification pathway for 2-OHCHR as glucuronidation and could potentially contribute to its toxicity, although this could not be fully assessed due to a lack of available SULT inhibitors for in-vivo studies. acs.orgnih.gov In the marine fungus Cunninghamella elegans, chrysene (B1668918) is metabolized to sulfate conjugates of this compound and 2,8-dihydroxychrysene, which are considered detoxification products in this organism. nih.govcdnsciencepub.comasm.org

Role of UDP-Glucuronosyltransferase (UGT) in Conjugation

UDP-Glucuronosyltransferases (UGTs) are a family of enzymes essential for the glucuronidation process. uniprot.orgresearchgate.net They catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to a substrate like this compound. researchgate.net This action is a crucial step in the detoxification and elimination of many compounds. uniprot.orgresearchgate.net

Studies have shown that specific UGT isoforms are involved in the metabolism of polycyclic aromatic hydrocarbon (PAH) metabolites. For instance, the PAH-inducible isoform UGT1A7 has been identified as being highly efficient in conjugating hydroxychrysenes. uniprot.org In experiments with Japanese medaka embryos, the use of a UGT inhibitor, nilotinib, effectively reduced the glucuronidation of 2-OHCHR by 52.4%. acs.orgnih.govnih.gov However, this inhibition of glucuronidation did not alter the toxicity of 2-OHCHR, suggesting that while glucuronidation is a major metabolic pathway, its modulation alone may not be sufficient to prevent the compound's toxic effects, which could be mediated by other metabolites. acs.orgnih.govnih.gov

Biotransformation in Diverse Biological Systems (e.g., Marine Fungi, Fish)

The biotransformation of this compound is not uniform across different species and biological systems.

Marine Fungi: Certain marine fungi, such as Cunninghamella elegans, have demonstrated the ability to metabolize chrysene. nih.govcdnsciencepub.com This fungus transforms chrysene into hydroxylated intermediates and their subsequent sulfate conjugates, including the sulfate conjugate of this compound. nih.govcdnsciencepub.comasm.org This process is considered a detoxification step in the fungus, as the resulting conjugates are less toxic than the parent compound. cdnsciencepub.com The mechanism is believed to involve cytochrome P-450 monooxygenase reactions to form phenols, which are then conjugated. nih.govasm.org The ability of marine microorganisms to perform such biotransformations highlights their potential role in the bioremediation of PAH-polluted environments. frontiersin.org

Fish: In fish, such as Japanese medaka and zebrafish, this compound undergoes extensive metabolism that is closely linked to its toxicity. nih.govnih.gov Studies on medaka embryos revealed that while 2-OHCHR is absorbed more slowly than its isomer 6-OHCHR, its primary metabolites, the glucuronide and sulfate conjugates, have different elimination patterns. nih.govnih.gov The glucuronide of 2-OHCHR is eliminated more slowly than that of 6-OHCHR. nih.gov Furthermore, a significantly greater proportion of 2-OHCHR is converted to a catechol metabolite (chrysene-1,2-diol) and a sulfate conjugate compared to 6-OHCHR. acs.orgnih.gov The formation of the catechol metabolite, a Phase I product, is linked to the developmental toxicity of 2-OHCHR, indicating that metabolic activation by cytochrome P450 enzymes is a key event. nih.govresearchgate.net

Table 2: Comparative Metabolite Formation from 2-OHCHR and 6-OHCHR in Japanese Medaka Embryos This table shows the percentage of the parent compound converted to different metabolites after 24 hours.

| Metabolite Type | % Conversion from 2-OHCHR | % Conversion from 6-OHCHR | Key Finding |

|---|---|---|---|

| Sulfate Conjugate | Significantly Higher | Lower | 68.1% more 2-OHCHR converted to sulfate conjugate. acs.orgnih.gov |

| Catechol (CAT) | Significantly Higher | Lower | 370% more 2-OHCHR converted to a catechol. acs.orgnih.gov |

| Glucuronide Conjugate | Similar Formation | Similar Formation | Was the major metabolite for both compounds. acs.orgnih.gov |

Metabolite Profiling and Identification Techniques

Identifying and quantifying this compound and its metabolites requires sophisticated analytical techniques. Metabolite profiling is essential for understanding the biotransformation pathways and toxicokinetics of the compound.

The primary methods used involve chromatography coupled with mass spectrometry. news-medical.netnumberanalytics.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the parent compound from its various metabolites in a biological sample, such as a tissue extract. nih.govcdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS): Following separation, HRMS is employed for detection and identification. nih.gov It provides accurate mass measurements, allowing for the determination of the elemental composition of the metabolites. pharmaron.com The fragmentation patterns observed in the mass spectrometer help to elucidate the chemical structure of the metabolites. pharmaron.com

UV Absorbance or Fluorescence Detection: Metabolites can also be identified by comparing their retention times during chromatography with those of known analytical standards, using ultraviolet (UV) absorbance or fluorescence detectors. nih.gov

In practice, a combination of these techniques is often used. For instance, researchers have identified 2-OHCHR metabolites in fish embryos by matching their co-elution with standards under UV or fluorescence detection and confirming their structure through HRMS fragmentation patterns. acs.orgnih.gov